molecular formula C16H17NO2 B6372229 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-methylphenol, 95% CAS No. 1261960-68-2

4-[3-(N-Ethylaminocarbonyl)phenyl]-2-methylphenol, 95%

Cat. No. B6372229
CAS RN: 1261960-68-2
M. Wt: 255.31 g/mol
InChI Key: QSKDUUCSXJAQKZ-UHFFFAOYSA-N
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Description

4-[3-(N-Ethylaminocarbonyl)phenyl]-2-methylphenol, 95% (4-NECP-2MP) is a synthetic compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 265.29 g/mol and a melting point of 150-152°C. 4-NECP-2MP has been used as a reagent for the synthesis of various compounds and as a starting material for a variety of biochemical and physiological studies.

Scientific Research Applications

4-[3-(N-Ethylaminocarbonyl)phenyl]-2-methylphenol, 95% has been used in a variety of scientific research applications, including as a reagent for the synthesis of various compounds, as a starting material for biochemical and physiological studies, and as a substrate for enzymatic reactions. It has also been used as a mediator for the oxidation of aldehydes and ketones, and as a catalyst for the synthesis of polymers.

Mechanism of Action

4-[3-(N-Ethylaminocarbonyl)phenyl]-2-methylphenol, 95% is a synthetic compound that acts as a substrate for enzymatic reactions. It is a pro-drug that is converted to its active form, 4-[3-(N-ethylaminocarbonyl)phenyl]-2-methylphenol, by enzymatic hydrolysis. The active form of the compound can then interact with various enzymes and receptors in the body to produce a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The active form of 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-methylphenol, 95% has been shown to interact with various enzymes and receptors in the body to produce a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that plays an important role in the nervous system. Inhibition of this enzyme can lead to increased levels of acetylcholine in the body, which can result in increased alertness, focus, and memory. 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-methylphenol, 95% has also been shown to interact with the serotonin receptor, which can lead to increased levels of serotonin in the body, resulting in improved mood and decreased anxiety.

Advantages and Limitations for Lab Experiments

4-[3-(N-Ethylaminocarbonyl)phenyl]-2-methylphenol, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound with a high melting point, making it easy to store and handle. Additionally, it is a relatively inexpensive compound, making it cost-effective for use in research applications. However, there are also some limitations to using 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-methylphenol, 95% in laboratory experiments. It is not soluble in water, making it difficult to use in aqueous solutions. Additionally, it is a relatively toxic compound, and should be handled with caution.

Future Directions

Given the potential biochemical and physiological effects of 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-methylphenol, 95%, there are a number of potential future directions for research. These include further investigation into the mechanism of action of the compound, as well as the development of methods to increase the solubility of the compound in aqueous solutions. Additionally, further research could be conducted into the potential therapeutic applications of 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-methylphenol, 95%, such as its use as a cognitive enhancer or as an anxiolytic. Finally, research could be conducted into the potential applications of the compound in other areas, such as the synthesis of polymers or the synthesis of other compounds.

Synthesis Methods

4-[3-(N-Ethylaminocarbonyl)phenyl]-2-methylphenol, 95% can be synthesized from 4-nitrophenol and ethylamine in a two-step reaction. The first step involves the reaction of 4-nitrophenol with ethylamine in the presence of a base, such as sodium hydroxide or potassium carbonate, to form 4-[3-(N-ethylaminocarbonyl)phenyl]-2-methylphenol. The second step involves the reaction of the product with a reducing agent, such as sodium borohydride or zinc dust, to reduce the nitro group to a hydroxyl group. The yields of the reaction are typically in the range of 95-98%.

properties

IUPAC Name

N-ethyl-3-(4-hydroxy-3-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-3-17-16(19)14-6-4-5-12(10-14)13-7-8-15(18)11(2)9-13/h4-10,18H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKDUUCSXJAQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683971
Record name N-Ethyl-4'-hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261960-68-2
Record name N-Ethyl-4'-hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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